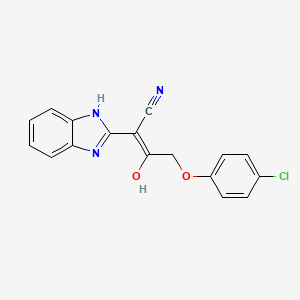
(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative with an appropriate leaving group on the benzodiazole core.
Formation of the Oxobutanenitrile Moiety: This can be done through a condensation reaction with a suitable nitrile and carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Phenoxy Derivatives: Compounds with a phenoxy group attached to various cores.
Oxobutanenitrile Derivatives: Compounds with similar nitrile and carbonyl functionalities.
Uniqueness
4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C17H12ClN3O2 |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
(Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)23-10-16(22)13(9-19)17-20-14-3-1-2-4-15(14)21-17/h1-8,22H,10H2,(H,20,21)/b16-13- |
InChIキー |
PEMUGHJIHGUASW-SSZFMOIBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/COC3=CC=C(C=C3)Cl)\O)/C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(COC3=CC=C(C=C3)Cl)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674176.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11674187.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674188.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11674190.png)
![5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid](/img/structure/B11674198.png)
![4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11674213.png)

![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11674232.png)
![2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11674240.png)
![2-[(5E)-5-[[4-[2-furanyl(oxo)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B11674242.png)
![(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11674247.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674254.png)
![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)
